molecular formula C22H26N2OS2 B3183194 11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 744227-08-5

11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B3183194
CAS No.: 744227-08-5
M. Wt: 398.6 g/mol
InChI Key: VWOHHTQKLNDZRN-UHFFFAOYSA-N
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Description

This compound, 11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one, is characterized as a protein kinase inhibitor lead compound , positioning it as a crucial tool in chemical biology and early-stage drug discovery. Its complex tricyclic scaffold, featuring a sulfanyl group and a tert-butyl substituent, is designed for high-affinity interaction with the ATP-binding sites of specific kinase targets. Researchers utilize this molecule primarily to probe intracellular signaling pathways dysregulated in diseases such as cancer, inflammation, and neurological disorders. By selectively inhibiting key kinases, it helps in validating new therapeutic targets, understanding signal transduction mechanisms, and serving as a structural template for the medicinal chemistry optimization of more potent and selective drug candidates. Its research value lies in its potential to uncover novel biology and contribute to the development of first-in-class therapeutics.

Properties

IUPAC Name

7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS2/c1-12-7-6-8-13(2)18(12)24-20(25)17-15-10-9-14(22(3,4)5)11-16(15)27-19(17)23-21(24)26/h6-8,14H,9-11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOHHTQKLNDZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(NC2=S)SC4=C3CCC(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106466
Record name 7-(1,1-Dimethylethyl)-3-(2,6-dimethylphenyl)-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744227-08-5
Record name 7-(1,1-Dimethylethyl)-3-(2,6-dimethylphenyl)-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744227-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,1-Dimethylethyl)-3-(2,6-dimethylphenyl)-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

A closely related compound, 11-tert-Butyl-4-(4-methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 351005-82-8), differs by replacing the 2,6-dimethylphenyl group with a 4-methoxyphenyl substituent.

Table 1: Substituent Effects on Key Properties

Compound Aryl Substituent Electron Effects Solubility (Predicted) Stability (Handling Notes)
Target Compound (2,6-dimethylphenyl) 2,6-dimethylphenyl Steric hindrance Low (hydrophobic) Stable under inert conditions
CAS 351005-82-8 (4-methoxyphenyl) 4-methoxyphenyl Electron-donating Moderate (polar) Sensitive to oxidation
Comparison with Methoxy- and Hydroxy-Substituted Analogues

describes compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and its 4-hydroxyphenyl variant. While these lack the tert-butyl and sulfanyl groups, their tetracyclic cores share similarities in sulfur-nitrogen frameworks. The absence of the tert-butyl group in these analogues likely reduces metabolic stability but may improve aqueous solubility .

Computational Similarity Assessment

Using ligand-based virtual screening (VS) principles, the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) could be quantified via molecular fingerprints (e.g., MACCS or Morgan fingerprints). The Tanimoto coefficient, a common metric for similarity, would highlight shared pharmacophoric features such as aromatic rings and sulfur atoms. However, the bulky tert-butyl group may reduce similarity scores compared to less sterically hindered analogues .

Table 2: Hypothetical Similarity Metrics

Compound Target Compound (Tanimoto) CAS 351005-82-8 (Tanimoto) Gefitinib (Tanimoto)
Target Compound 1.00 0.85 0.45
CAS 351005-82-8 0.85 1.00 0.50
Gefitinib 0.45 0.50 1.00

Biological Activity

11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound notable for its unique tricyclic structure and the presence of sulfur and nitrogen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2OS2C_{22}H_{26}N_{2}OS_{2} with a molar mass of approximately 398.58 g/mol. Its structure incorporates a tert-butyl group and a 2,6-dimethylphenyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H26N2OS2
Molar Mass398.58 g/mol
CAS Registry Number744227-08-5
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of the sulfanyl group may enhance the compound's ability to interact with microbial enzymes or membranes, leading to inhibition of growth or cell death.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cell lines. The mechanism may involve modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of 11-tert-butyl-4-(2,6-dimethylphenyl)-5-sulfanyl can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial effects against various bacterial strains. The results indicated that modifications in the side chains influenced the potency against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Effects

In vitro studies using human cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. The findings suggest that further exploration into its pharmacokinetics and bioavailability is warranted.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to 11-tert-butyl-4-(2,6-dimethylphenyl)-5-sulfanyl:

Compound NameStructure FeaturesBiological Activity
5-Sulfanyl-8-thia-4,6-diazatricyclo[7.4.0]trideca Similar tricyclic structure without tert-butyl groupAntimicrobial
11-Methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4]trideca Methyl group instead of tert-butylPotential anticancer
4-(tert-butyl)-2,6-dimethylbenzenesulfonamide Contains similar phenyl and sulfonamide groupsAnti-inflammatory

Q & A

Q. What statistical models quantify dose-response relationships?

  • Methodological Answer : Fit data to four-parameter logistic (4PL) models using nonlinear regression (GraphPad Prism). Calculate EC50_{50}, Hill slope, and R2R^2 goodness-of-fit. Apply bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

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